

Isocaproic Acid in Flavor and Fragrance Chemistry: A Technical Guide

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Compound of Interest

Compound Name: *Isocaproic acid*

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Abstract

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that plays a significant role in the flavor and fragrance industry. Its characteristic cheesy, sweaty, and pungent aroma, coupled with a sour taste, makes it a key component in the formulation of a variety of flavors, particularly in dairy products like cheese. This technical guide provides an in-depth overview of the chemical properties, sensory characteristics, natural occurrence, synthesis, and analytical methodologies related to **isocaproic acid**. It further delves into the biochemical pathways of its perception and provides detailed experimental protocols for its synthesis and analysis, aiming to serve as a comprehensive resource for professionals in flavor and fragrance chemistry, as well as related fields.

Introduction

Isocaproic acid (IUPAC name: 4-methylpentanoic acid) is a six-carbon carboxylic acid with the chemical formula $C_6H_{12}O_2$.^[1] Its branched structure contributes to its distinct organoleptic properties, which are highly valued in the creation of authentic and impactful flavor and fragrance profiles.^[2] While often associated with the characteristic aroma of certain aged cheeses, its application extends to a broader range of food products and fragrance compositions where a sharp, fatty, and complex note is desired. Understanding the nuances of its sensory perception, chemical synthesis, and natural distribution is crucial for its effective utilization in commercial applications.

Chemical and Physical Properties

Isocaproic acid is a colorless to pale yellow liquid with a sour and penetrating odor.[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[1]
Molecular Weight	116.16 g/mol	
CAS Number	646-07-1	
FEMA Number	3463	
Appearance	Colorless to pale yellow liquid	[3]
Odor	Pungent, cheesy, sour, sweaty	[2]
Boiling Point	199-201 °C	
Melting Point	-33 °C	[2]
Density	0.923 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.414	
Solubility	Slightly soluble in water; soluble in alcohol and ether	[2]

Sensory Characteristics and Perception

The sensory profile of **isocaproic acid** is complex, characterized by cheesy, sweaty, pungent, and sour notes.[2] These attributes are critical to its application in flavor and fragrance formulations.

Odor and Taste Thresholds

The detection thresholds of **isocaproic acid** can vary depending on the medium and the sensitivity of the individual. The following table summarizes reported odor and taste threshold values.

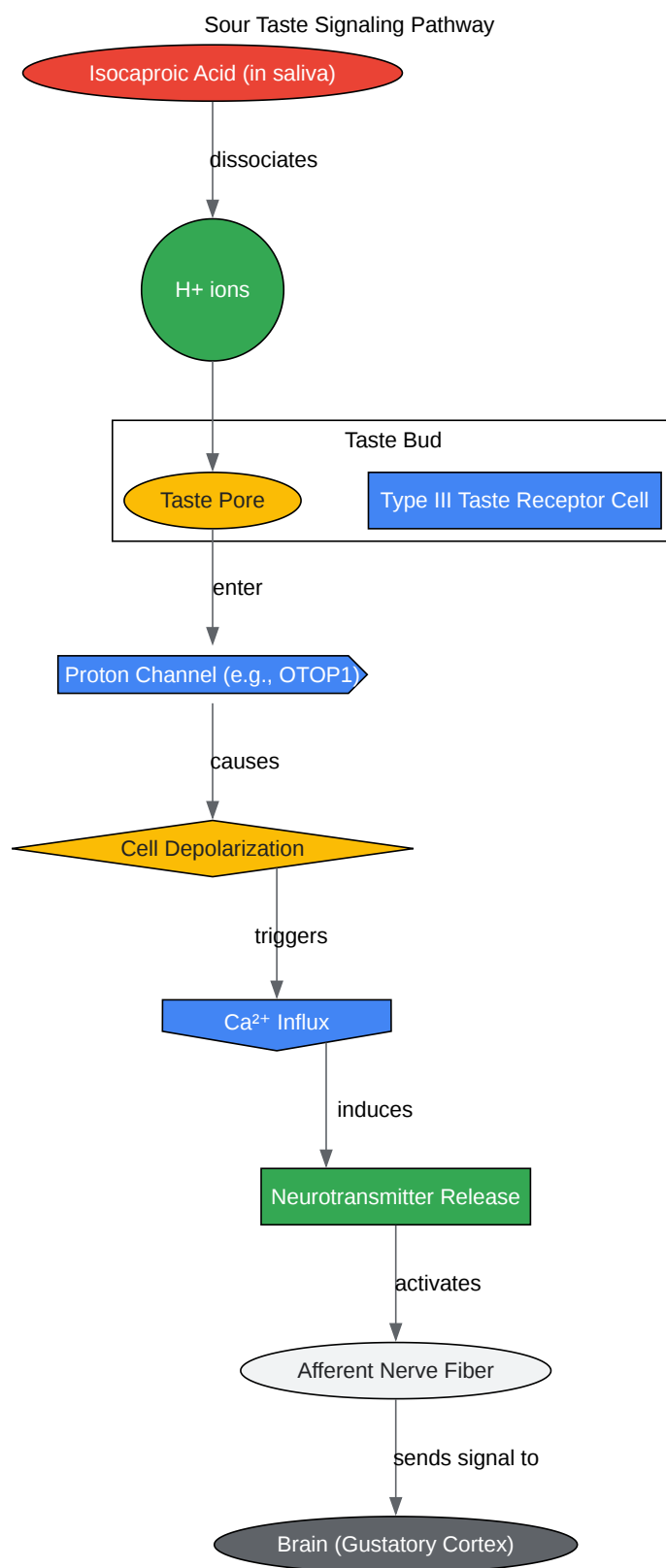
Threshold Type	Medium	Concentration	Reference(s)
Odor Detection	Air	≤ 0.03 ppm (in mice)	[4]
Odor Detection	-	3 ppt (in some mice)	[4]
Taste Detection	Water	Not explicitly found for isocaproic acid, but related short-chain fatty acids have thresholds in the mM range.	[5][6]

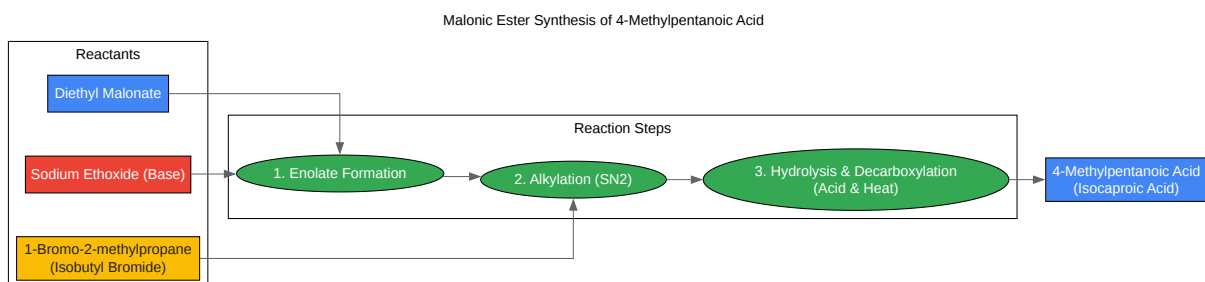
Signaling Pathways of Perception

The perception of **isocaproic acid** involves both the olfactory and gustatory systems.

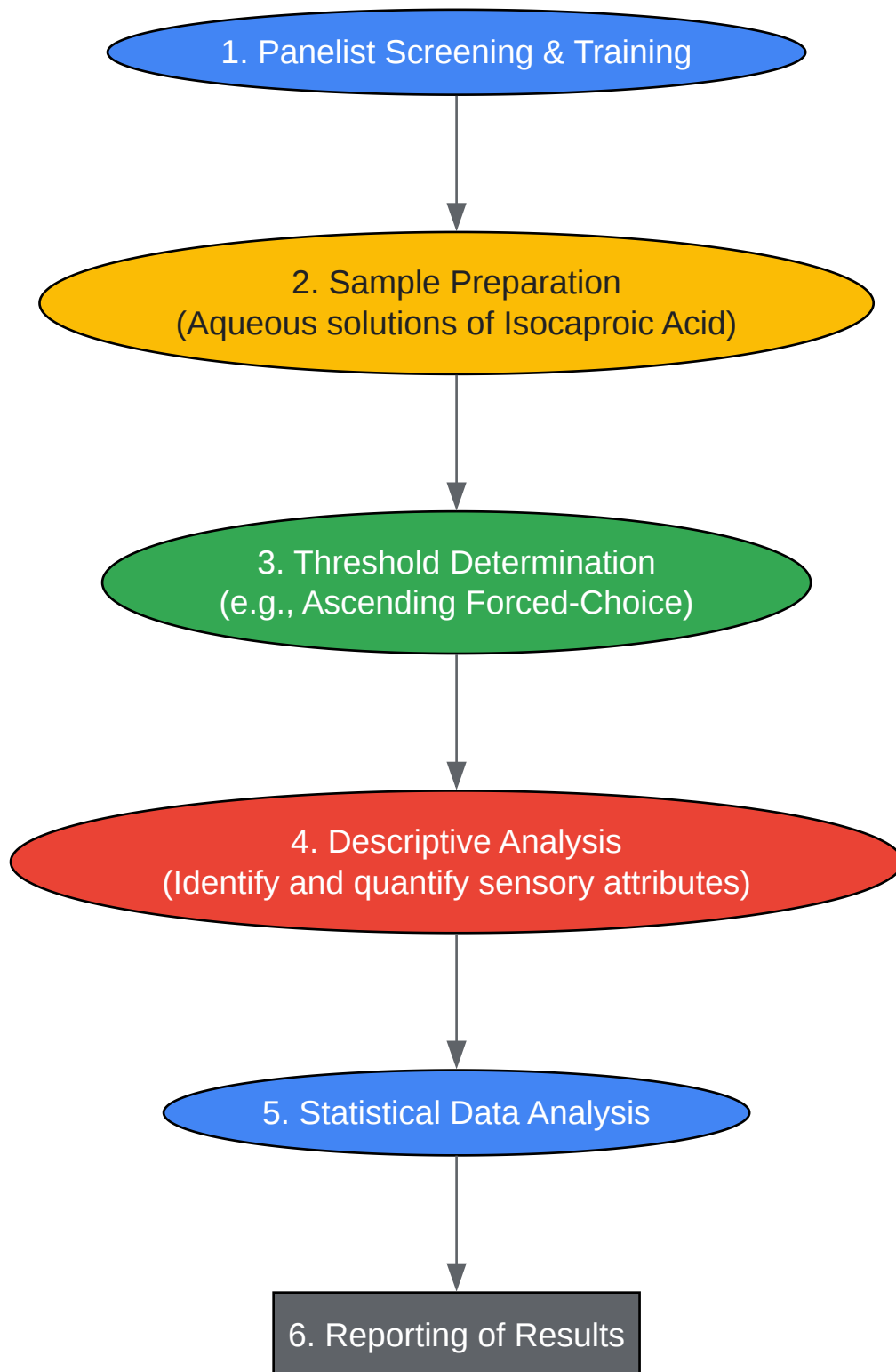
The cheesy and sweaty aroma of **isocaproic acid** is detected by olfactory receptors (ORs) located in the nasal cavity. While the specific human ORs that respond to **isocaproic acid** have not been fully deorphanized, it is known that aliphatic carboxylic acids are recognized by a subset of ORs.[7] The binding of **isocaproic acid** to these G protein-coupled receptors initiates a signaling cascade, leading to the perception of its characteristic odor.

The sour taste of **isocaproic acid** is primarily due to the presence of the carboxylic acid group, which releases hydrogen ions (H^+) in solution. The perception of sourness is a complex process mediated by specialized taste receptor cells.





Sensory Evaluation Workflow for Isocaproic Acid

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